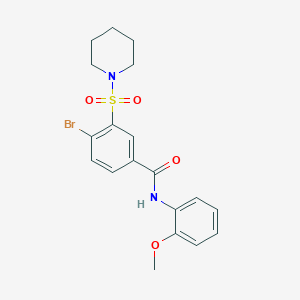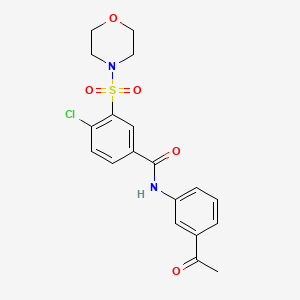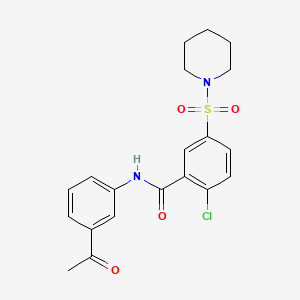
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, psoriatic arthritis, and Crohn's disease. In
Mécanisme D'action
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide inhibits the activity of TYK2, a protein involved in the signaling pathway of several cytokines that play a key role in autoimmune diseases. By blocking TYK2, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce the levels of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. It has also been shown to reduce disease activity and inflammation in these models. In clinical trials, 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has demonstrated significant improvements in psoriasis and psoriatic arthritis symptoms, as well as a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its specificity for TYK2 and its ability to reduce the production of multiple pro-inflammatory cytokines. However, its limited solubility in water and potential for off-target effects may present challenges in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide. These include further exploration of its efficacy in other autoimmune diseases, such as Crohn's disease, as well as investigation of its potential for combination therapy with other biologic agents. Additionally, further studies on the safety and tolerability of 4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide are warranted, particularly in long-term use. Finally, the development of more potent and selective TYK2 inhibitors may offer additional therapeutic options for autoimmune diseases.
Applications De Recherche Scientifique
4-bromo-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of autoimmune diseases, demonstrating efficacy in reducing disease activity and inflammation. It has also shown promise in clinical trials, with Phase 2 studies demonstrating significant improvements in psoriasis and psoriatic arthritis symptoms.
Propriétés
IUPAC Name |
4-bromo-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJULJQWKVABZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3568436.png)
![3-chloro-N-(4-methoxybenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568445.png)
![4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]aniline](/img/structure/B3568454.png)
![N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-({[5-(anilinocarbonyl)-2,4-dichlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568473.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)
![2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3568489.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3568490.png)


![ethyl 4-{[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3568512.png)